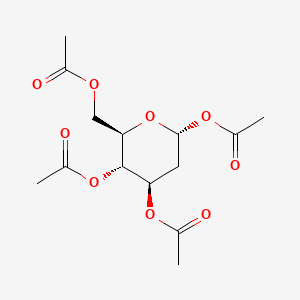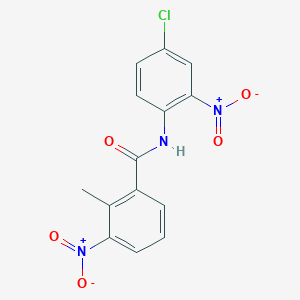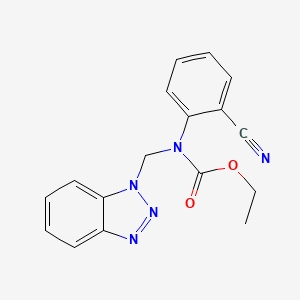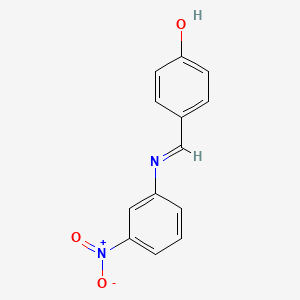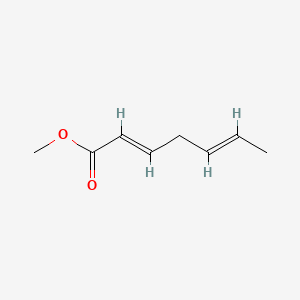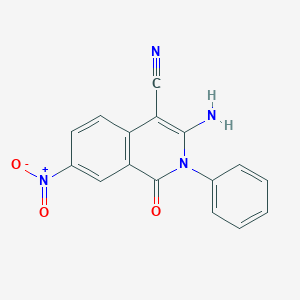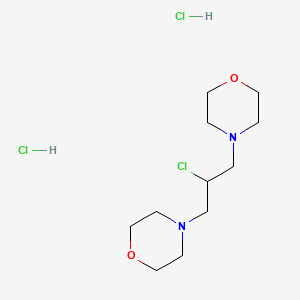
2-Chloro-1,3-dimorpholinopropane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-dimorpholinopropane dihydrochloride is a chemical compound with the molecular formula C11H23Cl3N2O2 and a molecular weight of 321.677 g/mol . It is a unique compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is used primarily in early discovery research and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimorpholinopropane dihydrochloride typically involves the reaction of morpholine with 2-chloro-1,3-propanediol under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored and controlled to maintain the desired reaction conditions and to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-dimorpholinopropane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-dimorpholinopropane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a tool for probing cellular functions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-dimorpholinopropane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the structure and function of these biomolecules, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,3-propanediol: A related compound with similar chemical properties but lacking the morpholine groups.
1,3-Dimorpholinopropane: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1,3-dimorpholinopropane dihydrochloride is unique due to the presence of both morpholine groups and a chlorine atom, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
1020-58-2 |
|---|---|
Molekularformel |
C11H23Cl3N2O2 |
Molekulargewicht |
321.7 g/mol |
IUPAC-Name |
4-(2-chloro-3-morpholin-4-ylpropyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C11H21ClN2O2.2ClH/c12-11(9-13-1-5-15-6-2-13)10-14-3-7-16-8-4-14;;/h11H,1-10H2;2*1H |
InChI-Schlüssel |
LOUDYSWZCNLITF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(CN2CCOCC2)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


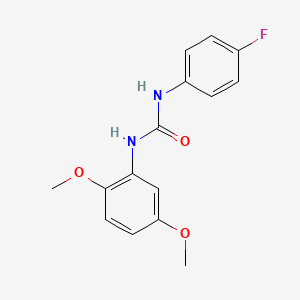
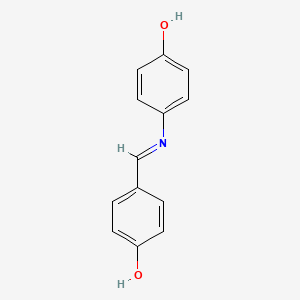
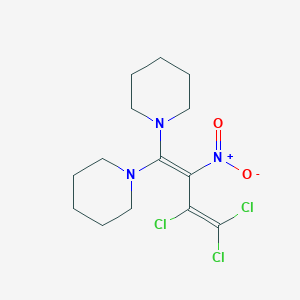
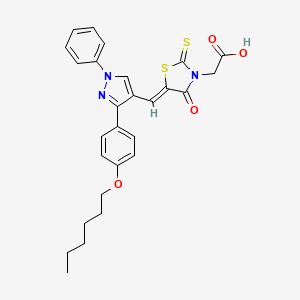
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
